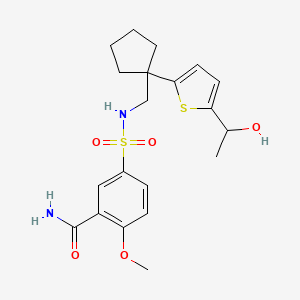

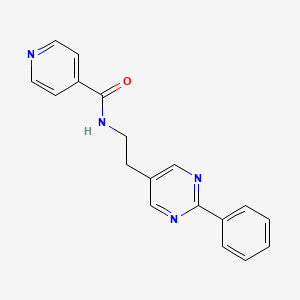

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical with the molecular formula C12H18BNO2 . It’s commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of similar compounds has been solved using methods like SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data .Physical And Chemical Properties Analysis

The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da . It’s a solid at 20°C .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure Studies : Compounds related to 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate have been synthesized and studied. Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives, confirming their structures through spectroscopy and X-ray diffraction. These compounds showed consistent molecular structures optimized by density functional theory (DFT) with their crystal structures determined by X-ray diffraction. The study also explored their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Vibrational Properties Studies : Wu et al. (2021) conducted a similar study on related compounds, examining their vibrational properties and conducting DFT calculations. They also performed comparative analysis of spectroscopic data, geometrical parameters, and other physicochemical properties (Wu et al., 2021).

Fluorescence and Detection Applications

Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group for the detection of hydrogen peroxide (H2O2). These probes displayed various fluorescence responses towards H2O2, demonstrating the potential for sensitive detection applications (Lampard et al., 2018).

Efficient Deboration Reaction for H2O2 Vapor Detection : Fu et al. (2016) explored the enhancement of the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule. This work highlighted a method to significantly improve the reaction time and sensitivity for H2O2 vapor detection (Fu et al., 2016).

Therapeutic and Biological Applications

Potential Boron Delivery Agent for Glioblastoma : Uram et al. (2017) investigated a boronated derivative of 2'-deoxycytidine, which includes the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group, as a potential 10B delivery agent for boron neutron capture therapy (BNCT) in treating glioblastoma. This compound demonstrated low toxicity and potential for targeting cancer cells (Uram et al., 2017).

Aroylhydrazone Prochelators for Oxidative Stress : Wang et al. (2018) studied the modification of aroylhydrazone prochelators containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group. These compounds, such as BSIH, were evaluated for their hydrolytic stability and efficiency in releasing chelators under oxidative stress conditions, showing potential for therapeutic applications (Wang et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.C2HF3O2/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8;3-2(4,5)1(6)7/h8,12H,5-7H2,1-4H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNULMYBQDLBQIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2836913.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2836916.png)

![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)

![8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2836929.png)